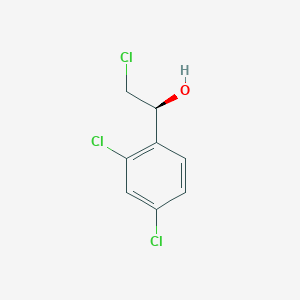

(S)-2-Chloro-1-(2,4-dichlorophényl)éthanol

Vue d'ensemble

Description

(S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol is a chemical compound with the molecular formula C8H7Cl3O and a molecular weight of 225.5 . It is used as a building block in synthetic organic chemistry, such as in the asymmetric chemoenzymatic synthesis of miconazole and econazole enantiomers .

Molecular Structure Analysis

The molecular structure of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol consists of a total of 19 bonds, including 11 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, and 1 secondary alcohol .Physical And Chemical Properties Analysis

(S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol is a white to light yellow solid with a melting point of 62 °C and a predicted boiling point of 323.3±37.0 °C. It has a predicted density of 1.447±0.06 g/cm3 .Applications De Recherche Scientifique

Synthèse de nouveaux composés pyrimidiniques

Le composé peut être utilisé dans la synthèse de nouveaux composés pyrimidiniques tels que l'éthyl-4-(2,4-dichlorophényl)-1,2,3,4-tétrahydro-6-méthyl-2-thioxopyrimidine-5-carboxylate (DCPC). Ces dérivés à base de pyrimidine sont connus pour leurs applications en chimie médicinale .

Agent antioxydant

Le composé pyrimidinique synthétisé DCPC a été trouvé pour présenter une activité antioxydante significative. Il a été étudié à l'aide de divers tests et s'est avéré avoir un potentiel de piégeage des radicaux significatif .

Chimie médicinale

Les dérivés à base de pyrimidine, y compris ceux synthétisés à l'aide de ce composé, ont des applications fascinantes en chimie médicinale. Ils présentent des applications pharmacologiques telles que des propriétés antibactériennes, antidépressives, antiplaquettaires, antihypersensibles et anti-inflammatoires .

Dégradation du 2,4-dichlorophénol

Le composé peut être utilisé dans la dégradation efficace du 2,4-dichlorophénol dans l'eau par le biais de processus électrocatalytiques séquentiels de réduction et d'oxydation .

Science environnementale et recherche sur la pollution

Le composé joue un rôle en science environnementale et en recherche sur la pollution, en particulier dans la dégradation des polluants tels que le 2,4-dichlorophénol dans les plans d'eau .

Synthèse d'autres composés chimiques

Le composé peut également être utilisé dans la synthèse d'autres composés chimiques. Par exemple, il est lié au 2,2,2-trichloro-1-(2,4-dichlorophényl)éthanol, qui a son propre ensemble d'applications .

Safety and Hazards

Orientations Futures

(S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol is a building block used in synthetic organic chemistry, particularly in the asymmetric chemoenzymatic synthesis of miconazole and econazole enantiomers . Its future directions could involve further exploration of its potential uses in the synthesis of other organic compounds.

Mécanisme D'action

Target of Action

Related compounds have been studied for their antitrypanosomiasis activity, suggesting potential targets in the evolutionary cycle ofT. cruzi .

Mode of Action

Similar compounds have been shown to interact with their targets, such as the cyp51 receptor, through hydrogen interactions, establishing a stable complex .

Biochemical Pathways

Related compounds have been shown to impact the proteins of the evolutionary cycle ofT. cruzi .

Pharmacokinetics

Related compounds have been shown to present an alignment between permeability and hepatic clearance, although they present low metabolic stability .

Result of Action

Related compounds have been shown to have antitrypanosomiasis activity, inhibiting parasite proliferation in infected cell cultures .

Analyse Biochimique

Biochemical Properties

(S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzymatic activity, leading to changes in metabolic pathways. Additionally, (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol can bind to specific proteins, altering their conformation and function, which can have downstream effects on cellular processes .

Cellular Effects

The effects of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in detoxification processes, leading to enhanced or reduced cellular responses to toxins. Moreover, (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, such as enzymes and receptors. These interactions can lead to enzyme inhibition or activation, depending on the specific context. Additionally, (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its efficacy. Long-term exposure to (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol has been associated with alterations in cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced detoxification and metabolic regulation. At high doses, (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol can induce toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly beyond a certain dosage level .

Metabolic Pathways

(S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions. These metabolic pathways can influence the levels of key metabolites within the cell, thereby affecting overall metabolic flux and cellular function .

Transport and Distribution

The transport and distribution of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For example, (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol can be transported into the cell via membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity .

Subcellular Localization

The subcellular localization of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol is crucial for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol may localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular processes such as protein synthesis and energy metabolism .

Propriétés

IUPAC Name |

(1S)-2-chloro-1-(2,4-dichlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl3O/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,8,12H,4H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHEPANNURIQWRM-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Cl)[C@@H](CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

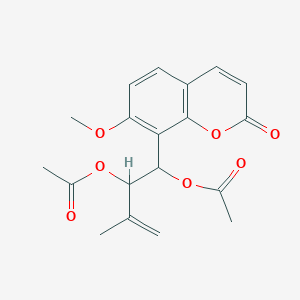

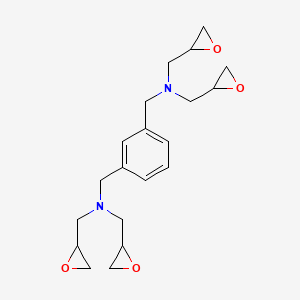

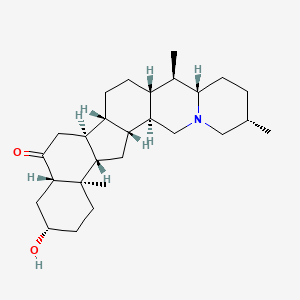

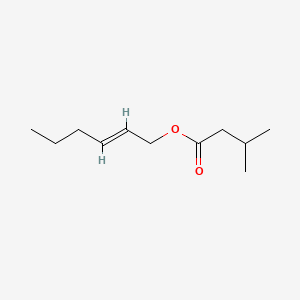

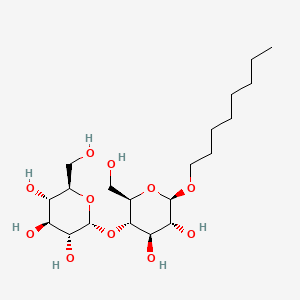

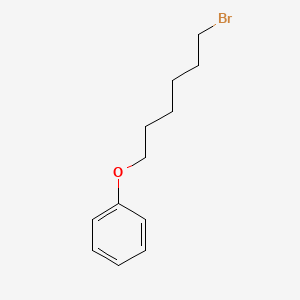

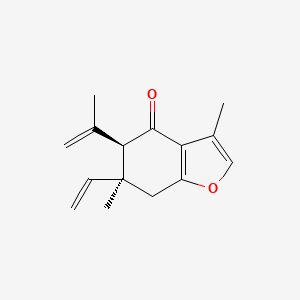

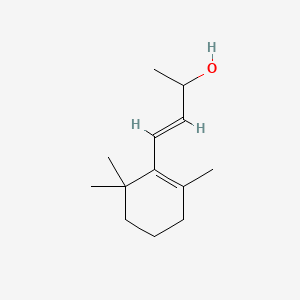

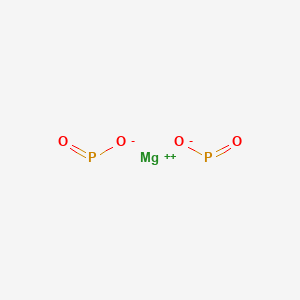

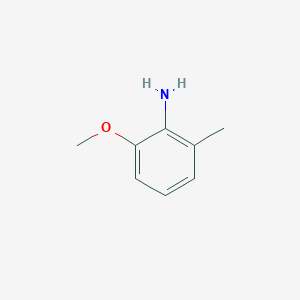

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole](/img/structure/B1630888.png)